alpha-Calacorene

Content Navigation

Crude botanical extracts contain

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3, 4-Dihydrocadalene, also known as (e)-calacorene or alpha-corocalen, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 4-Dihydrocadalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 4-Dihydrocadalene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 3, 4-dihydrocadalene is primarily located in the membrane (predicted from logP) and cytoplasm. 3, 4-Dihydrocadalene is a woody tasting compound that can be found in a number of food items such as cloves, rosemary, root vegetables, and alcoholic beverages. This makes 3, 4-dihydrocadalene a potential biomarker for the consumption of these food products.

Synonyms

Purity

Package Size

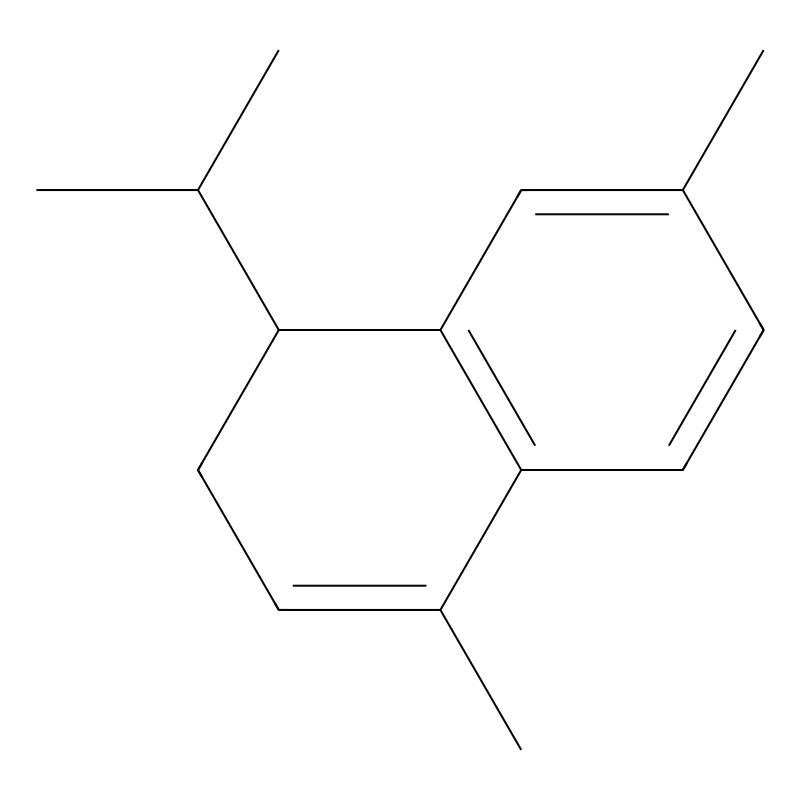

alpha-Calacorene (CAS 21391-99-1) is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class, structurally characterized as a 1,2-dihydrocadalene derivative. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard or a specialized chemical intermediate. It exhibits high hydrophobicity (estimated XLogP3 of 4.4), low water solubility, and a boiling point of approximately 288°C [1]. Its distinct dry, woody aromatic profile and specific volatility make it a critical reference material for gas chromatography-mass spectrometry (GC-MS) profiling of complex botanical extracts, as well as a targeted precursor in fragrance chemistry and natural product synthesis [2].

Research Fit

Substituting high-purity alpha-calacorene with crude essential oil fractions or closely related structural isomers compromises both analytical accuracy and synthetic reproducibility. In natural matrices, alpha-calacorene is typically present in highly variable, trace amounts (often <2%), making crude botanical extracts unviable for controlled studies or precise formulations [1]. Furthermore, attempting to substitute it with its closest isomer, beta-calacorene, leads to critical failures in analytical workflows. The two isomers possess distinct double-bond arrangements that result in different Kovats retention indices and mass fragmentation patterns. Using a generic 'calacorene' mixture or the wrong isomer prevents unambiguous peak identification in GC-MS, leading to false positives in biomarker profiling and unpredictable reactivity in downstream synthetic or antimicrobial applications [2].

Substitution Risk

Chromatographic Resolution vs. Isomeric Analogs

In gas chromatography using standard non-polar stationary phases (e.g., DB-5 or HP-5), alpha-calacorene demonstrates a distinct Kovats Retention Index (RI) of approximately 1541, whereas its closest structural isomer, beta-calacorene, elutes later with an RI of approximately 1562 [1]. This ~21-unit difference is critical for analytical resolution.

| Evidence Dimension | Kovats Retention Index (Non-polar column) |

| Target Compound Data | RI ~ 1541 |

| Comparator Or Baseline | beta-Calacorene (RI ~ 1562) |

| Quantified Difference | Δ 21 RI units |

| Conditions | GC-MS analysis on DB-5/HP-5 capillary columns |

Procuring the exact alpha-isomer standard is mandatory for calibrating GC-MS equipment to prevent co-elution misidentification when authenticating complex essential oils.

Concentration and Purity for Reproducible Assays

Procuring commercial-grade alpha-calacorene (≥95% purity) provides a highly concentrated, reproducible material compared to sourcing it from natural botanical precursors. In typical high-yield sources like Vetiver or Calamus essential oils, alpha-calacorene is only present at trace levels ranging from 0.1% to 1.5% [1]. Relying on crude extracts introduces massive matrix interference and batch-to-batch variability.

| Evidence Dimension | Target compound concentration |

| Target Compound Data | ≥ 95% (purified analytical standard) |

| Comparator Or Baseline | Crude botanical essential oils (0.1% - 1.5% natural abundance) |

| Quantified Difference | >60-fold increase in active compound concentration |

| Conditions | Standard commercial procurement vs. direct botanical extraction |

Direct procurement of the purified standard eliminates the need for labor-intensive, low-yield fractional distillation, ensuring immediate readiness for quantitative assays.

Thermal Volatility Profile for Fixative Applications

alpha-Calacorene exhibits an estimated boiling point of 288°C, positioning it as a mid-to-base note component in olfactory and formulation studies. In contrast, common monoterpene diluents (e.g., limonene) boil at ~176°C, while fully aromatized derivatives like cadalene boil at ~295°C [1]. This specific thermal profile dictates its evaporation rate, making it uniquely suited for applications requiring prolonged scent retention without the heavy persistence of fully oxidized polycyclic aromatics.

| Evidence Dimension | Boiling Point / Volatility |

| Target Compound Data | ~288°C |

| Comparator Or Baseline | Monoterpenes (~176°C) and Cadalene (~295°C) |

| Quantified Difference | Intermediate volatility gap of ~112°C vs monoterpenes |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Selecting alpha-calacorene provides the precise evaporation kinetics required for formulating stable, long-lasting woody fragrance profiles or controlled-release matrices.

GC-MS Calibration and Biomarker Authentication

Due to its specific retention index (RI ~1541) and distinct mass fragmentation, alpha-calacorene is procured as an essential reference standard for analytical laboratories. It is used to calibrate GC-MS instruments for the authentication of high-value essential oils (such as cedarwood, hops, and cannabis) and to differentiate genuine extracts from synthetically adulterated mixtures that might contain non-natural isomer ratios [1].

Fragrance Formulation and Fixative Development

Leveraging its intermediate boiling point (~288°C) and highly hydrophobic nature, alpha-calacorene is utilized in fragrance chemistry as a structural precursor and fixative. It provides a dry, woody odor profile and controlled evaporation kinetics, making it the right choice for mid-to-base note formulations where highly volatile monoterpenes would evaporate too quickly[2].

In Vitro Antimicrobial and Phytochemical Assays

In pharmacological research, procuring high-purity alpha-calacorene (≥95%) is critical for isolating the bioactivity of cadinane sesquiterpenes. It is used in targeted in vitro assays—such as testing inhibitory effects against Gram-negative bacteria—where using crude botanical extracts (which contain <2% of the compound alongside dozens of confounding molecules) would render the mechanistic data uninterpretable [3].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types